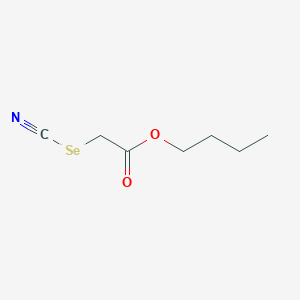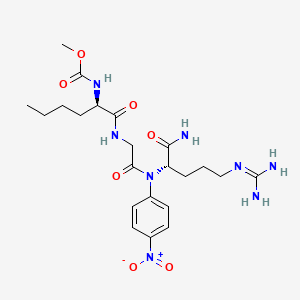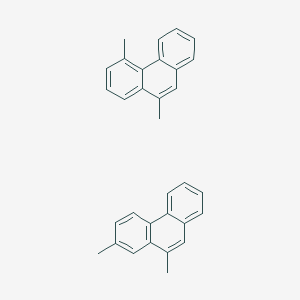
2,10-/4,10-Dimethylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-/4,10-Dimethylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methyl groups attached to the phenanthrene structure at the 2,10- or 4,10- positions. It has a molecular formula of C16H14 and a molecular weight of 206.2824 g/mol .
Méthodes De Préparation
The synthesis of 2,10-/4,10-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
Analyse Des Réactions Chimiques
2,10-/4,10-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions
Applications De Recherche Scientifique
2,10-/4,10-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown that certain derivatives of dimethylphenanthrene exhibit biological activity, making them useful in studying biochemical pathways.
Industry: This compound is used in the synthesis of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of 2,10-/4,10-Dimethylphenanthrene involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The compound’s metabolism in the liver produces reactive intermediates, such as dihydrodiols, which can further react to form DNA-damaging agents .
Comparaison Avec Des Composés Similaires
2,10-/4,10-Dimethylphenanthrene is unique due to its specific methylation pattern. Similar compounds include:
- 1,4-Dimethylphenanthrene
- 1,9-Dimethylphenanthrene
- 2,7-Dimethylphenanthrene
- 3,6-Dimethylphenanthrene
- 4,5-Dimethylphenanthrene
- 4,9-Dimethylphenanthrene
These compounds differ in the positions of the methyl groups, which can significantly affect their chemical properties and biological activities .
Propriétés
Formule moléculaire |
C32H28 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
2,10-dimethylphenanthrene;4,10-dimethylphenanthrene |
InChI |
InChI=1S/2C16H14/c1-11-6-5-9-14-12(2)10-13-7-3-4-8-15(13)16(11)14;1-11-7-8-15-14-6-4-3-5-13(14)10-12(2)16(15)9-11/h2*3-10H,1-2H3 |
Clé InChI |
FFXVHDJMLPFKFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2C.CC1=C2C3=CC=CC=C3C=C(C2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



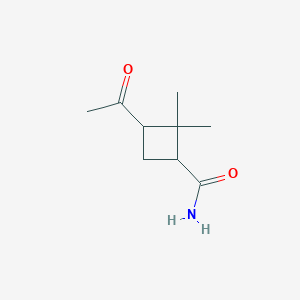
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)

![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)

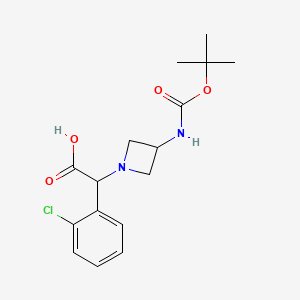
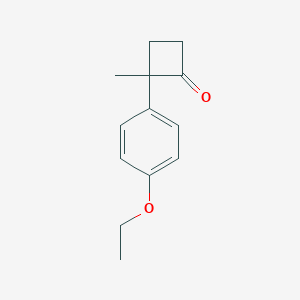
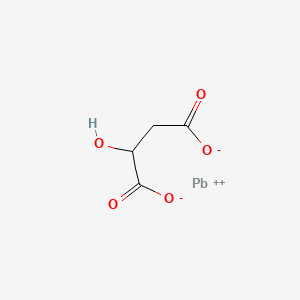

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

